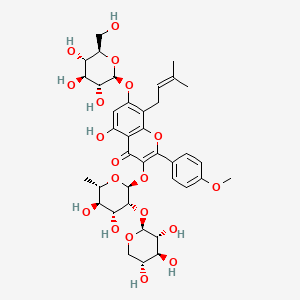

表没食子儿茶素B

描述

This compound is known for its potential therapeutic properties, particularly in the treatment of osteoporosis and other bone-related disorders . Epimedin B is one of the major bioactive components in Epimedium species, contributing to their medicinal value.

科学研究应用

作用机制

表没食子苷 B 主要通过调节各种信号通路发挥作用:

生化分析

Biochemical Properties

Epimedin B plays a significant role in biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules. For instance, it has been found to interact with enzymes such as chalcone synthase and dihydroflavonol 4-reductase, which are involved in the flavonoid biosynthesis pathway . The nature of these interactions involves the promotion of enzyme activity, leading to increased production of flavonoids under certain conditions .

Cellular Effects

Epimedin B has notable effects on various types of cells and cellular processes. It influences cell function by impacting cell signaling pathways, gene expression, and cellular metabolism . For example, Epimedin B has been shown to promote tyrosinase activity, which contributes to melanin biosynthesis, and upregulate the protein expression of tyrosinase families by activating the MAPK/ERK1/2 signal pathway .

Molecular Mechanism

The molecular mechanism of Epimedin B involves its interactions at the molecular level. It exerts its effects through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression . For instance, Epimedin B has been found to facilitate NLRP3 inflammasome activation under synergistic induction of mitochondrial reactive oxygen species, resulting in activation of Caspase-1 and IL-1β secretion .

Temporal Effects in Laboratory Settings

The effects of Epimedin B change over time in laboratory settings. Studies have shown that the flavonoid contents, including Epimedin B, vary with different light intensity levels . The highest Epimedin B content was observed under a specific light intensity level . This suggests that Epimedin B’s stability, degradation, and long-term effects on cellular function can be influenced by environmental factors.

Dosage Effects in Animal Models

The effects of Epimedin B vary with different dosages in animal models. For instance, Epimedin B has been shown to exhibit potent melanogenic and repigmented effects in multi-melanocytes, normal human skin tissue, and vitiligo perilesional areas, dependent on concentration and amount of time

Metabolic Pathways

Epimedin B is involved in several metabolic pathways. It interacts with enzymes such as chalcone synthase and dihydroflavonol 4-reductase in the flavonoid biosynthesis pathway . The interaction with these enzymes can affect metabolic flux or metabolite levels, potentially promoting the accumulation of flavonoids .

Transport and Distribution

Epimedin B is transported and distributed within cells and tissues. Studies have shown that poor bioavailability of Epimedin B is the result of poor intrinsic permeability and efflux by apical efflux transporters . This suggests that Epimedin B interacts with transporters or binding proteins, affecting its localization or accumulation.

准备方法

合成路线和反应条件: 表没食子苷 B 可以通过多种方法合成,包括酶促水解。一种有效的方法是使用 β-葡聚糖酶在由醋酸丙酯和 HAc-NaAc 缓冲液 (pH 4.5) 组成的两相体系中进行。 反应在 60°C 下进行 1 小时,导致表没食子苷 B 完全水解为箭羽皂苷 B .

工业生产方法: 表没食子苷 B 的工业生产通常涉及从淫羊藿属植物中提取。该过程包括收获植物材料、干燥和使用乙醇或甲醇等溶剂提取生物活性化合物。 然后使用色谱技术对提取物进行纯化以分离表没食子苷 B .

化学反应分析

反应类型: 表没食子苷 B 会发生多种化学反应,包括水解、氧化和糖基化。

常用试剂和条件:

水解: 在两相体系中使用 β-葡聚糖酶进行酶促水解。

氧化: 可以使用过氧化氢等氧化剂在受控条件下进行氧化。

糖基化: 可以使用糖基转移酶进行糖基化反应。

主要形成的产物:

水解: 箭羽皂苷 B 是表没食子苷 B 水解形成的主要产物.

氧化: 氧化会导致形成各种氧化衍生物,具体取决于所使用的条件。

相似化合物的比较

表没食子苷 B 在结构上与淫羊藿属植物中发现的其他黄酮类糖苷类似,例如表没食子苷 A、表没食子苷 C 和淫羊藿苷 . 它是独特的,因为它具有特定的糖基化模式及其强大的成骨活性:

表没食子苷 A: 结构相似,但糖基化模式不同。

表没食子苷 C: 具有相似的苷元,但具有不同的糖基部分。

淫羊藿苷: 以其更广泛的生物活性而闻名,包括壮阳和抗炎作用.

属性

IUPAC Name |

3-[(2S,3R,4R,5R,6S)-4,5-dihydroxy-6-methyl-3-[(2S,3R,4S,5R)-3,4,5-trihydroxyoxan-2-yl]oxyoxan-2-yl]oxy-5-hydroxy-2-(4-methoxyphenyl)-8-(3-methylbut-2-enyl)-7-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxychromen-4-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C38H48O19/c1-14(2)5-10-18-21(53-37-31(49)28(46)26(44)22(12-39)54-37)11-19(40)23-27(45)34(32(55-33(18)23)16-6-8-17(50-4)9-7-16)56-38-35(29(47)24(42)15(3)52-38)57-36-30(48)25(43)20(41)13-51-36/h5-9,11,15,20,22,24-26,28-31,35-44,46-49H,10,12-13H2,1-4H3/t15-,20+,22+,24-,25-,26+,28-,29+,30+,31+,35+,36-,37+,38-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OCZZCFAOOWZSRX-LRHLXKJSSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1C(C(C(C(O1)OC2=C(OC3=C(C2=O)C(=CC(=C3CC=C(C)C)OC4C(C(C(C(O4)CO)O)O)O)O)C5=CC=C(C=C5)OC)OC6C(C(C(CO6)O)O)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@H]1[C@@H]([C@H]([C@H]([C@@H](O1)OC2=C(OC3=C(C2=O)C(=CC(=C3CC=C(C)C)O[C@H]4[C@@H]([C@H]([C@@H]([C@H](O4)CO)O)O)O)O)C5=CC=C(C=C5)OC)O[C@H]6[C@@H]([C@H]([C@@H](CO6)O)O)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C38H48O19 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40149341 | |

| Record name | Epimedin B | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40149341 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

808.8 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

110623-73-9 | |

| Record name | Epimedin B | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=110623-73-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Epimedin B | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0110623739 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Epimedin B | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40149341 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

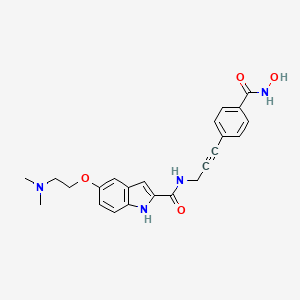

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![N-[(4-bromophenyl)methyl]-4-chloro-N-(2-oxoazepan-3-yl)benzenesulfonamide](/img/structure/B1663497.png)

![(E)-[6]-Dehydroparadol](/img/structure/B1663509.png)